molecular formula C6H8N2O2 B8601810 Dimiracetam, (R)- CAS No. 151062-30-5

Dimiracetam, (R)-

Cat. No. B8601810
Key on ui cas rn: 151062-30-5
M. Wt: 140.14 g/mol
InChI Key: XTXXOHPHLNROBN-SCSAIBSYSA-N
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Patent
US08476453B2

Procedure details

A suspension of 90.0 g (0.798 mol) of glycinamide hydrochloride (purity 98%) in 7.2 liter of n-propanol is heated to reflux, and 250 ml of solvent are distilled off. A 15% w/v solution of sodium tert-butoxide in n-propanol (260 ml, 0.35 mol) are added and an apparent pH of 5.5 is measured. Maintaining this apparent pH at 5.5 by automatic addition of a 15% w/v solution of sodium tert-butoxide in n-propanol, ethyl 4-oxobutanoate (purity 97%) (262.3 g, 1.955 mol) is added dropwise during four hours while keeping the reaction mixture at reflux, continuously distilling the solvent at about 400 ml/h and continuously adding n-propanol to the reaction mixture at about 400 ml/h. A total amount of 363 ml (0.476 mol) of sodium tert-butoxide 15% w/w solution in n-propanol is added. The mixture is stirred at reflux for additional 1.5 hours and then cooled to 65° C. A 7.5% w/w solution of ammonia in n-propanol (800 g) is slowly added to the mixture during 6 hours, and heating at 65° C. is continued for additional 18 hours. The reaction mixture is cooled to room temperature and the precipitate is filtered off. The clear solution is concentrated to a small volume (about 0.5 liter) under vacuum and stirred at 0° C. for 2 hours. The white precipitate is collected by suction filtration, washed with 50 ml of n-propanol and dried under vacuum at 60° C. for 12 hours to afford pure dimiracetam (65 g, 58.1%), melting at 154° C. HPLC purity: 99.7%
Quantity
260 mL
Type
solvent
Reaction Step One
Name
glycinamide hydrochloride
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
7.2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
262.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
363 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
800 g
Type
solvent
Reaction Step Six
Yield
58.1%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].CC(C)([O-])C.[Na+].[O:13]=[CH:14][CH2:15][CH2:16][C:17](OCC)=O.N>C(O)CC>[CH2:16]1[CH:17]2[NH:6][C:4]([CH2:3][N:2]2[C:14](=[O:13])[CH2:15]1)=[O:5] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
260 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
glycinamide hydrochloride
Quantity
90 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
7.2 L
Type
solvent
Smiles
C(CC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
262.3 g
Type
reactant
Smiles
O=CCCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Step Five
Name
Quantity
363 mL
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
800 g
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
250 ml of solvent are distilled off
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
Maintaining this apparent pH at 5.5
ADDITION
Type
ADDITION
Details
is added dropwise during four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISTILLATION
Type
DISTILLATION
Details
continuously distilling the solvent at about 400 ml/h and continuously adding n-propanol to the reaction mixture at about 400 ml/h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for additional 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
heating at 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The clear solution is concentrated to a small volume (about 0.5 liter) under vacuum
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The white precipitate is collected by suction filtration
WASH
Type
WASH
Details
washed with 50 ml of n-propanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1CC(=O)N2C1NC(=O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 58.1%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08476453B2

Procedure details

A suspension of 90.0 g (0.798 mol) of glycinamide hydrochloride (purity 98%) in 7.2 liter of n-propanol is heated to reflux, and 250 ml of solvent are distilled off. A 15% w/v solution of sodium tert-butoxide in n-propanol (260 ml, 0.35 mol) are added and an apparent pH of 5.5 is measured. Maintaining this apparent pH at 5.5 by automatic addition of a 15% w/v solution of sodium tert-butoxide in n-propanol, ethyl 4-oxobutanoate (purity 97%) (262.3 g, 1.955 mol) is added dropwise during four hours while keeping the reaction mixture at reflux, continuously distilling the solvent at about 400 ml/h and continuously adding n-propanol to the reaction mixture at about 400 ml/h. A total amount of 363 ml (0.476 mol) of sodium tert-butoxide 15% w/w solution in n-propanol is added. The mixture is stirred at reflux for additional 1.5 hours and then cooled to 65° C. A 7.5% w/w solution of ammonia in n-propanol (800 g) is slowly added to the mixture during 6 hours, and heating at 65° C. is continued for additional 18 hours. The reaction mixture is cooled to room temperature and the precipitate is filtered off. The clear solution is concentrated to a small volume (about 0.5 liter) under vacuum and stirred at 0° C. for 2 hours. The white precipitate is collected by suction filtration, washed with 50 ml of n-propanol and dried under vacuum at 60° C. for 12 hours to afford pure dimiracetam (65 g, 58.1%), melting at 154° C. HPLC purity: 99.7%
Quantity
260 mL
Type
solvent
Reaction Step One
Name
glycinamide hydrochloride
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
7.2 L
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
262.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
363 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
800 g
Type
solvent
Reaction Step Six
Yield
58.1%

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][C:4]([NH2:6])=[O:5].CC(C)([O-])C.[Na+].[O:13]=[CH:14][CH2:15][CH2:16][C:17](OCC)=O.N>C(O)CC>[CH2:16]1[CH:17]2[NH:6][C:4]([CH2:3][N:2]2[C:14](=[O:13])[CH2:15]1)=[O:5] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
260 mL
Type
solvent
Smiles
C(CC)O
Step Two
Name
glycinamide hydrochloride
Quantity
90 g
Type
reactant
Smiles
Cl.NCC(=O)N
Name
Quantity
7.2 L
Type
solvent
Smiles
C(CC)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
262.3 g
Type
reactant
Smiles
O=CCCC(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Step Five
Name
Quantity
363 mL
Type
reactant
Smiles
CC(C)([O-])C.[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CC)O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
800 g
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
DISTILLATION
Type
DISTILLATION
Details
250 ml of solvent are distilled off
ADDITION
Type
ADDITION
Details
are added
TEMPERATURE
Type
TEMPERATURE
Details
Maintaining this apparent pH at 5.5
ADDITION
Type
ADDITION
Details
is added dropwise during four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
DISTILLATION
Type
DISTILLATION
Details
continuously distilling the solvent at about 400 ml/h and continuously adding n-propanol to the reaction mixture at about 400 ml/h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for additional 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
heating at 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
The clear solution is concentrated to a small volume (about 0.5 liter) under vacuum
STIRRING
Type
STIRRING
Details
stirred at 0° C. for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The white precipitate is collected by suction filtration
WASH
Type
WASH
Details
washed with 50 ml of n-propanol
CUSTOM
Type
CUSTOM
Details
dried under vacuum at 60° C. for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1CC(=O)N2C1NC(=O)C2
Measurements
Type Value Analysis
AMOUNT: MASS 65 g
YIELD: PERCENTYIELD 58.1%
YIELD: CALCULATEDPERCENTYIELD 58.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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